![molecular formula C19H30N2O7 B5160673 4-[(4-sec-butyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5160673.png)
4-[(4-sec-butyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol ethanedioate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-sec-butyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol ethanedioate (salt) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as BMY-14802 and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mechanism of Action
The exact mechanism of action of BMY-14802 is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that the compound works by increasing the levels of serotonin in the brain, which is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep.
Biochemical and Physiological Effects:
BMY-14802 has been shown to have a number of biochemical and physiological effects. In addition to its antidepressant effects, the compound has been shown to have anxiolytic (anti-anxiety) effects, as well as effects on appetite and sleep.
Advantages and Limitations for Lab Experiments
One advantage of using BMY-14802 in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using BMY-14802 is that it is a relatively new compound, and there is still much to be learned about its potential therapeutic uses and side effects.
Future Directions
There are a number of future directions for research on BMY-14802. One area of interest is the compound's potential use in the treatment of other psychiatric and neurological disorders, such as anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder. Additionally, further research is needed to better understand the potential side effects of BMY-14802 and to identify ways to mitigate these effects. Finally, there is a need for more studies investigating the long-term effects of BMY-14802, both in terms of its therapeutic efficacy and its potential impact on overall health and wellbeing.
Synthesis Methods
BMY-14802 is synthesized through a multistep process that involves the reaction of 2,6-dimethoxyphenol with sec-butylamine, followed by the addition of ethanedioic acid. The resulting product is then purified and isolated as the ethanedioate 4-[(4-sec-butyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol ethanedioate (salt).
Scientific Research Applications
BMY-14802 has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been investigated for its potential use as an antidepressant, as well as for its potential to treat other psychiatric and neurological disorders.
properties
IUPAC Name |
4-[(4-butan-2-ylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3.C2H2O4/c1-5-13(2)19-8-6-18(7-9-19)12-14-10-15(21-3)17(20)16(11-14)22-4;3-1(4)2(5)6/h10-11,13,20H,5-9,12H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODQCAZKGBYTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.